molecular formula C20H18ClN3O3 B2807064 5-chloro-6-(oxan-4-yloxy)-N-(quinolin-8-yl)pyridine-3-carboxamide CAS No. 1903918-95-5

5-chloro-6-(oxan-4-yloxy)-N-(quinolin-8-yl)pyridine-3-carboxamide

Cat. No.: B2807064
CAS No.: 1903918-95-5
M. Wt: 383.83
InChI Key: AUDZARPACWHAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-6-(oxan-4-yloxy)-N-(quinolin-8-yl)pyridine-3-carboxamide is a synthetic small molecule featuring a complex structure that incorporates quinoline, pyridine, and tetrahydropyran (oxane) rings. This specific molecular architecture is designed for advanced chemical and pharmaceutical research applications. Compounds within the quinoline-carboxamide class have demonstrated significant potential in various research areas. They have been identified as key scaffolds in the development of antimicrobial agents , with some derivatives showing promising antifungal and antibacterial properties . Furthermore, structurally related quinoline-4-carboxamides have been investigated as potent antimalarial agents with a novel mechanism of action, specifically inhibiting the Plasmodium falciparum translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the malaria parasite . The integration of the oxan-4-yloxy (tetrahydropyran) moiety is a strategic modification often explored in medicinal chemistry to fine-tune a compound's physicochemical properties, such as its lipophilicity and metabolic stability, which can significantly influence its bioavailability and overall pharmacological profile . This reagent is provided exclusively for research purposes in laboratory settings. It is intended for use in chemical synthesis, as a building block for the creation of novel compounds, in biochemical profiling, and for investigating structure-activity relationships (SAR). This compound is NOT INTENDED FOR HUMAN, VETERINARY, OR DIAGNOSTIC USE.

Properties

IUPAC Name

5-chloro-6-(oxan-4-yloxy)-N-quinolin-8-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c21-16-11-14(12-23-20(16)27-15-6-9-26-10-7-15)19(25)24-17-5-1-3-13-4-2-8-22-18(13)17/h1-5,8,11-12,15H,6-7,9-10H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDZARPACWHAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=N2)C(=O)NC3=CC=CC4=C3N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-(oxan-4-yloxy)-N-(quinolin-8-yl)pyridine-3-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloronicotinic acid, quinoline-8-amine, and tetrahydro-2H-pyran-4-ol.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 5-chloronicotinic acid with quinoline-8-amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Product Formation: The intermediate is then reacted with tetrahydro-2H-pyran-4-ol under conditions that promote the formation of the final product, such as using a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline or pyran moieties.

    Reduction: Reduction reactions could target the nitro group if present or other reducible functionalities.

    Substitution: The chloro group on the nicotinamide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could result in various substituted nicotinamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a therapeutic agent, subject to further research and clinical trials.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, nicotinamide derivatives can interact with enzymes or receptors, modulating their activity. For example, they might inhibit certain enzymes involved in disease pathways or bind to receptors to elicit a biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several compounds with analogous functional groups or scaffolds, though direct comparative studies on the target molecule are absent. Below is a systematic analysis based on structural and commercial

Table 1: Key Structural and Commercial Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Commercial Availability (Price/Packaging)
5-Chloro-6-(oxan-4-yloxy)-N-(quinolin-8-yl)pyridine-3-carboxamide (Target) C₂₀H₁₇ClN₃O₃ 382.82 Quinolin-8-yl, oxan-4-yloxy, Cl Not listed in provided sources
5-Chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide (CAS 1903274-56-5) C₁₁H₁₃ClN₂O₃ 256.69 Oxan-4-yloxy, Cl, carboxamide (unsubstituted) 250 mg: $500; 1 g: $800
Ethyl 6-chloroimidazo[1,2-b]pyridine-2-carboxamide (CAS 2097968-92-3) C₁₁H₁₁ClN₄O₂ 266.68 Imidazopyridine core, ethyl carboxamide Not specified
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (CAS 1903509-85-3) C₆H₃Cl₂N₃ 188.02 Dichloropyrazolopyridine Not specified

Key Observations:

Substituent Impact on Complexity and Activity: The target compound’s quinolin-8-yl group introduces a planar aromatic system absent in simpler analogs like CAS 1903274-56-4. This modification may improve interactions with hydrophobic protein pockets (e.g., kinase ATP-binding sites) compared to unsubstituted carboxamides . In contrast, ethyl 6-chloroimidazo[1,2-b]pyridine-2-carboxamide (CAS 2097968-92-3) features an imidazopyridine core, which often exhibits distinct electronic properties and metabolic stability compared to pyridine-based analogs.

Commercial and Synthetic Accessibility: The unsubstituted carboxamide (CAS 1903274-56-5) is commercially available at a high cost ($500/250 mg), suggesting synthetic challenges in introducing complex substituents like quinolin-8-yl. This may limit the scalability of the target compound for preclinical studies .

Chlorine Positioning and Reactivity :

  • Both the target compound and CAS 1903274-56-5 retain a chlorine atom at position 5/6 of the pyridine ring, a common strategy to modulate electron-withdrawing effects and steric hindrance. Comparatively, 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine (CAS 1903509-85-3) lacks a carboxamide group but includes dual chlorines, which could enhance halogen bonding in crystal structures or target binding .

Biological Activity

5-Chloro-6-(oxan-4-yloxy)-N-(quinolin-8-yl)pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H20ClN3O4C_{19}H_{20}ClN_3O_4 and its IUPAC name, which reflects its complex structure involving a pyridine core substituted with a chloro group and an oxan moiety. The presence of the quinoline ring further enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with key molecular targets involved in cancer progression.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
  • Receptor Modulation: Interaction with various receptors can alter downstream signaling cascades, impacting tumor growth.
  • Induction of Apoptosis: The compound has been shown to promote apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

Biological Activity Against Cancer Cell Lines

Recent studies have evaluated the antiproliferative effects of this compound against several human cancer cell lines.

Table 1: Antiproliferative Activity Summary

Cell LineIC50 (µM)Mechanism of Action
Caco-237.4PI3Kα inhibition, apoptosis induction
HCT1168.9PI3Kα inhibition, caspase activation
A549 (Lung)50.9Receptor modulation, apoptosis
MCF7 (Breast)17.0Enzyme inhibition, cell cycle arrest

These results indicate that the compound exhibits significant antiproliferative activity across different cancer types, with varying degrees of potency .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various substitutions that can enhance or diminish its biological activity.

Key Points in SAR:

  • Chloro Group: The presence of the chloro substituent is crucial for maintaining high activity levels against target enzymes.
  • Oxan Moiety: This component contributes to solubility and permeability, improving bioavailability.
  • Quinoline Ring: The quinoline structure is essential for binding interactions with biological targets.

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives of this compound effectively inhibited PI3Kα activity in Caco-2 and HCT116 cell lines, leading to reduced cell viability and increased apoptosis markers .
  • In Vivo Models : Animal studies are underway to evaluate the therapeutic potential and safety profile of this compound in treating specific cancers.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-chloro-6-(oxan-4-yloxy)-N-(quinolin-8-yl)pyridine-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving:
  • Condensation reactions between pyridine and quinoline precursors under reflux conditions.
  • Nucleophilic substitution for introducing the oxan-4-yloxy group (e.g., using tetrahydropyran derivatives).
  • Amide coupling (e.g., via EDC/HOBt) to attach the quinolin-8-ylamine moiety.
    Key steps include optimizing solvent choice (ethanol, DMF) and catalysts (e.g., Pd for cross-couplings). Purification often involves column chromatography and recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C-Cl at ~550–750 cm⁻¹) .
  • NMR Spectroscopy :
  • ¹H NMR : Resolves aromatic protons (quinoline H: δ 8.5–9.5 ppm), oxan-4-yloxy CH₂ groups (δ 3.5–4.5 ppm), and NH signals (δ ~10 ppm).
  • ¹³C NMR : Confirms carbonyl carbons (C=O: ~165–175 ppm) and aromatic carbons .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers address low yields during the final amide coupling step?

  • Methodological Answer :
  • Optimize reaction conditions : Test coupling agents (e.g., HATU vs. EDC), adjust stoichiometry (1.2–1.5 equivalents of amine), and use inert atmospheres.
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require dilution to reduce side reactions.
  • Monitor intermediates : Use TLC or HPLC to track reaction progress and isolate intermediates if necessary .

Q. How to resolve discrepancies between computational structural predictions (e.g., DFT) and experimental crystallographic data?

  • Methodological Answer :
  • QTAIM Analysis : Compare bond critical points (BCPs) and electron density metrics from DFT calculations (e.g., at B3LYP/6-311++G** level) with X-ray crystallography.
  • Conformational flexibility : Account for rotational barriers in the oxan-4-yloxy group, which may lead to multiple conformers in solution vs. solid state .

Q. What strategies are recommended for designing biological activity assays (e.g., antiproliferative studies)?

  • Methodological Answer :
  • Cell line selection : Use cancer lines (e.g., MCF-7, HeLa) based on similar quinoline derivatives’ activity profiles .
  • Dose-response assays : Test concentrations from 1 nM–100 µM, with cisplatin as a positive control.
  • Mechanistic studies : Include flow cytometry (apoptosis via Annexin V/PI staining) and Western blotting (caspase-3/9 activation) .

Contradiction Analysis

  • Issue : Conflicting solubility reports in DMSO ( vs. 3).
    • Resolution : Verify purity via HPLC; residual salts or byproducts may alter solubility. Use lyophilization for solvent-free samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.